molecular formula C7H10ClN3 B1532564 4-Methylpyridine-3-carboximidamide hydrochloride CAS No. 1235441-55-0

4-Methylpyridine-3-carboximidamide hydrochloride

Cat. No.: B1532564
CAS No.: 1235441-55-0
M. Wt: 171.63 g/mol
InChI Key: PJKQSJOJSVKLIE-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridine-3-carboximidamide hydrochloride typically involves the reaction of 4-methylpyridine-3-carboxylic acid with an appropriate amidine reagent under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 4-methylpyridine-3-carboxylic acid, ammonium chloride, and a dehydrating agent such as thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Methylpyridine-3-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be crucial in treating infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpyridine-3-carboxylic acid
  • 4-Methylpyridine-3-carboxamide
  • 4-Methylpyridine-3-carboximidamide

Uniqueness

4-Methylpyridine-3-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

4-methylpyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-5-2-3-10-4-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKQSJOJSVKLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-55-0
Record name 3-Pyridinecarboximidamide, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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